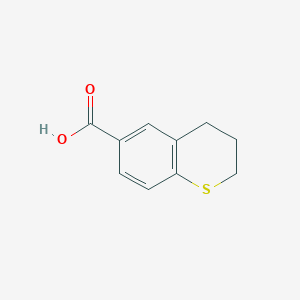

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-

Übersicht

Beschreibung

“2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-” is a heterocyclic compound with the molecular formula C10H10O2S . It has a molecular weight of 194.25 . The compound is in the form of a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid . The InChI code for this compound is 1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) .Physical And Chemical Properties Analysis

The compound has a melting point of 204-207°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, have been identified as potential inhibitors to microbes used in the fermentative production of biorenewable chemicals. Their inhibitory effects, often utilized in food preservation, pose challenges in achieving desired yields and titers in industrial applications. Studies suggest that metabolic engineering strategies could enhance microbial tolerance to these acids, focusing on cell membrane and intracellular pH modifications, as well as appropriate exporters to mitigate inhibition effects (Jarboe et al., 2013).

Advances in Liquid-Liquid Extraction of Carboxylic Acids

The shift towards bio-based production of organic acids has sparked interest in efficient extraction methods from aqueous streams, with liquid-liquid extraction (LLX) being a primary focus. Research into novel solvents, including ionic liquids and advancements in traditional amine and organophosphorous extractants, aims to improve the economic feasibility of LLX processes for carboxylic acids at low concentrations. This review highlights the solvent developments, emphasizing the importance of solvent selection models and regeneration strategies to enhance LLX efficiency (Sprakel & Schuur, 2019).

Biological Activities of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationships of these compounds suggest that variations in hydroxyl groups and conjugated bonds significantly influence their bioactivity. Among the studied compounds, rosmarinic acid demonstrated the highest antioxidant activity. These findings suggest a complex interaction between carboxylic acid structures and their biological efficacy, offering insights into potential pharmaceutical and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Novel Carboxylic Acid Bioisosteres

The carboxylic acid group, prevalent in many drugs, sometimes presents challenges like toxicity, reduced metabolic stability, or limited bioavailability. Recent research has focused on developing novel carboxylic acid bioisosteres to overcome these obstacles, offering alternatives that maintain or enhance pharmacological profiles. This review discusses various bioisosteres, their bioactivity changes, and advantages, underlining the ongoing interest and creativity in drug design to address carboxylic acid-related challenges (Horgan & O’ Sullivan, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thiochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOWSWKOIJFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545515 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112669-50-8 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

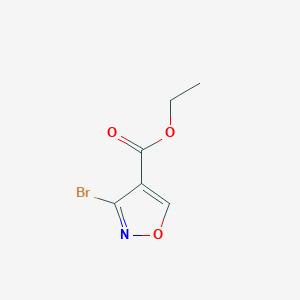

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)